molecular formula C9H14ClNO B13328129 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride

3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride

Cat. No.: B13328129
M. Wt: 187.66 g/mol
InChI Key: NXARCJGROSHKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[331]nonane-3-carbonyl chloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot tandem Mannich annulation reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.

    Substitution: Substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the nitrogen atom or have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-azabicyclo[3.3.1]nonane-3-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)11-5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2

InChI Key

NXARCJGROSHKGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CN(C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.